
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as DPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPP is a sulfonyl chloride derivative that is widely used as a reagent in organic synthesis. It has also been studied for its potential use as a pharmacological agent due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to act as a sulfonating agent, which can modify the structure and properties of various molecules. This compound has been shown to selectively sulfonate primary and secondary amines, as well as thiols and alcohols. This makes it a versatile reagent for the modification of biomolecules and other organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments include its high reactivity, selectivity, and ease of use. This compound is also relatively inexpensive and readily available, making it a popular reagent in organic synthesis. However, this compound has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity. It also requires careful handling due to its potential toxicity.
Future Directions
There are many potential future directions for research on 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of interest is the development of new synthetic methods for the preparation of this compound and related compounds. Another area of research is the investigation of this compound's potential as a pharmacological agent, particularly in the treatment of cancer and other diseases. Additionally, research on the biochemical and physiological effects of this compound may lead to the discovery of new therapeutic applications.
Synthesis Methods
The synthesis of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-(2,2-difluoroethyl)-3-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of a base. This results in the formation of this compound as a white solid. The synthesis of this compound has been optimized to improve yields and purity, making it a cost-effective and efficient reagent for organic synthesis.
Scientific Research Applications
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has found numerous applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is commonly used as a reagent for the preparation of sulfonamides, which are important pharmacological agents. This compound has also been used in the synthesis of pyrazole derivatives, which have potential applications in the treatment of cancer and other diseases.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-2-3-17-6-7-8(18(10,15)16)4-14(13-7)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMOGEXGPLFEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-((1R,3R,6S)-2,3-Dimethyltricyclo[2.2.1.02,6]heptan-3-yl)-2-methylpent-2-enoic acid](/img/structure/B2739146.png)
![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2739147.png)
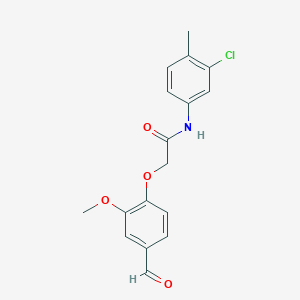
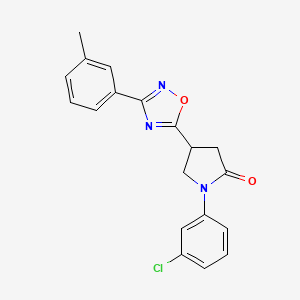
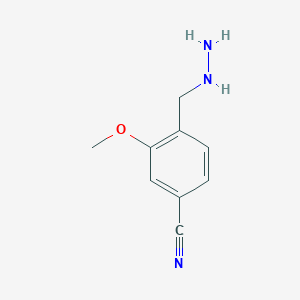
![N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2739151.png)

![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide](/img/structure/B2739155.png)
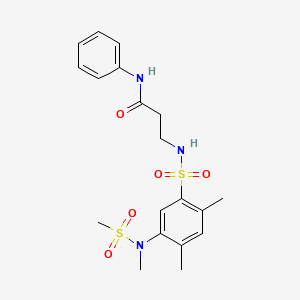


![N-[[4-(2,3-dimethylphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2739162.png)
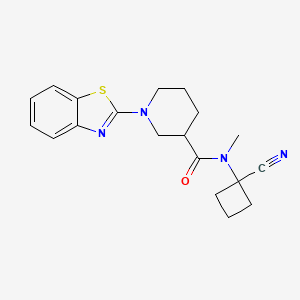
![N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2739164.png)